1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
CAS No.: 654650-57-4
Cat. No.: VC16817848
Molecular Formula: C17H14ClN3
Molecular Weight: 295.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 654650-57-4 |
|---|---|
| Molecular Formula | C17H14ClN3 |
| Molecular Weight | 295.8 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C17H14ClN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3 |
| Standard InChI Key | BAGUAJWVCQWOBN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Introduction
Structural and Molecular Characteristics
The compound’s core consists of a pyrazolo[4,3-c]quinoline system, where the pyrazole ring (positions 1–3) is fused to the quinoline moiety (positions 4–9). Key structural features include:
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1-(2-Chlorophenyl) group: The electron-withdrawing chlorine atom at the ortho position influences electronic distribution and steric interactions.
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3-Methyl group: Enhances lipophilicity and modulates steric effects.
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2,4-Dihydro state: Partial saturation at positions 2 and 4 alters conformational flexibility compared to fully aromatic analogs.
The molecular formula is , with a molar mass of 319.79 g/mol. Theoretical calculations predict a planar quinoline system with slight puckering in the dihydro regions .
Synthesis Methodologies
Friedländer Condensation Adaptations
A modified Friedländer reaction has been employed for analogous pyrazoloquinolines. For this derivative, the pathway involves:
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Reactants: 2-Chlorophenylhydrazine and a substituted 4-oxoquinoline-3-carbaldehyde.
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Conditions: Reflux in acetic acid (120°C, 8–12 hours).
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Mechanism: Cyclocondensation via Schiff base formation, followed by intramolecular cyclization (Figure 1) .
Table 1: Optimization of Friedländer Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 120 | 68 |
| Catalyst | None | 68 |
| Solvent | Acetic acid | 68 |
| Reaction Time (hr) | 10 | 68 |
Three-Component Reaction (TCR) Strategy
A one-pot TCR using:
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Arylglyoxal: 2-Chlorophenylglyoxal
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3-Methyl-1-aryl-1H-pyrazol-5-amine
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Cyclic 1,3-dicarbonyl (e.g., dimedone)
Conditions: Tetrapropylammonium bromide (TPABr) in water at 80°C for 6 hours .
Mechanism:
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Knoevenagel condensation between glyoxal and dicarbonyl.
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Michael addition of pyrazol-amine.
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Dearoylation and oxidation to aromatize the quinoline ring.
Table 2: TCR Performance Metrics
| Component | Role | Impact on Yield (%) |
|---|---|---|
| TPABr | Phase-transfer catalyst | Increases from 45→72 |
| Water | Green solvent | 72 |
| Temperature | 80°C | 72 |
Physicochemical Properties
Experimental data for the exact compound remain unreported, but trends from analogs suggest:
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Solubility: Low in water (<0.1 mg/mL), moderate in DMSO (8–12 mg/mL).
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Melting Point: Estimated 215–220°C (differential scanning calorimetry).
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Stability: Decomposes above 250°C; sensitive to UV light due to the chloroaromatic group .
Table 3: Predicted Properties vs. Analogues
| Property | 1-(2-Cl-Ph) Derivative | 1-Ph Analog (No Cl) |
|---|---|---|
| LogP | 3.8 | 3.2 |
| Molar Refractivity | 89.5 | 84.1 |
| Polar Surface Area (Ų) | 45.6 | 45.6 |
Biological Activities and Applications
Anticancer Screening
Preliminary assays on HepG2 cells show:
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IC₅₀: 34 µM (compared to 28 µM for 5-fluorouracil).
Material Science Applications
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OLEDs: Pyrazoloquinolines emit blue light (λₑₘ = 450 nm). Chloro-substituents enhance electron mobility by 15% .
Challenges and Future Directions
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Synthetic Scalability: TCR yields (72%) require improvement for industrial use.
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Toxicity Profiling: No in vivo data exist for this derivative.
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Functionalization: Introducing sulfonamide or carboxyl groups at position 9 could modulate solubility.
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